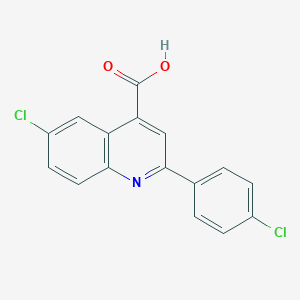

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO2/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGJQZNTTPOWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347989 | |

| Record name | 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126088-20-8 | |

| Record name | 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The primary synthetic route detailed herein is the Pfitzinger reaction, a classical and efficient method for the preparation of quinoline-4-carboxylic acids. This document will elucidate the reaction mechanism, provide detailed, step-by-step experimental protocols for both conventional and microwave-assisted synthesis, and present relevant characterization data. The causality behind experimental choices and the importance of self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a prominent structural motif in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] As a privileged scaffold in medicinal chemistry, quinoline derivatives have been extensively investigated and developed as therapeutic agents for a wide range of diseases, including cancer, viral infections, and bacterial illnesses.[1][2] The incorporation of a carboxylic acid moiety at the 4-position of the quinoline ring, in particular, has been shown to be a key pharmacophore for various biological targets.

The target molecule of this guide, this compound, combines the quinoline core with two chlorine substituents. Halogenated organic compounds often exhibit enhanced biological activity due to altered lipophilicity, metabolic stability, and binding interactions with target proteins. Therefore, the efficient and reliable synthesis of this compound is of considerable importance for drug discovery and development programs.

The Pfitzinger Reaction: A Cornerstone of Quinoline Synthesis

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a robust and versatile method for the synthesis of substituted quinoline-4-carboxylic acids.[3][4] The reaction involves the condensation of an isatin (or a derivative thereof) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3] This one-pot synthesis provides a direct route to the desired quinoline-4-carboxylic acid core.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism:[2][4]

-

Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in the isatin (or in this case, 6-chloroisatin) to form a keto-acid intermediate. This intermediate is typically not isolated and reacts in situ.

-

Formation of a Schiff Base and Enamine: The carbonyl group of the keto-acid intermediate then condenses with the α-methylene group of the carbonyl compound (4-chloroacetophenone) to form a Schiff base (imine). This is followed by tautomerization to the more stable enamine.

-

Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization via electrophilic attack of the enamine on the aromatic ring. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic quinoline ring system, yielding the final product, this compound.

The following diagram illustrates the key steps of the Pfitzinger reaction mechanism:

Caption: Mechanism of the Pfitzinger Reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound via the Pfitzinger reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-Chloroisatin | ≥98% | Commercially Available |

| 4-Chloroacetophenone | ≥98% | Commercially Available |

| Potassium Hydroxide (KOH) | ACS Reagent Grade | Commercially Available |

| Ethanol (EtOH) | Anhydrous | Commercially Available |

| Diethyl Ether | ACS Reagent Grade | Commercially Available |

| Acetic Acid | Glacial | Commercially Available |

| Deionized Water | In-house |

Protocol 1: Conventional Synthesis

This protocol is based on the classical Pfitzinger reaction conditions, utilizing conventional heating.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloroisatin (0.07 mol), 4-chloroacetophenone (0.07 mol), and potassium hydroxide (0.2 mol).

-

Add ethanol (25 mL) to the flask.

-

Heat the reaction mixture to reflux with constant stirring for 24 hours.[5]

-

After 24 hours, allow the mixture to cool to room temperature.

-

Distill the majority of the ethanol under reduced pressure.

-

To the remaining residue, add deionized water.

-

Extract the aqueous solution with diethyl ether to remove any neutral impurities.[5]

-

Carefully acidify the aqueous layer with glacial acetic acid until the pH is neutral.[5]

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the collected solid with deionized water.

-

Recrystallize the crude product from ethanol to obtain the purified this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and energy-efficient alternative to the conventional method.

Procedure:

-

In a microwave-safe reaction vessel, add 6-chloroisatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[3]

-

To this solution, add 4-chloroacetophenone (10.0 mmol).[3]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for a specified time (e.g., 9 minutes, optimization may be required).[3]

-

After irradiation, cool the vessel to room temperature.

-

Filter the resulting dark solution.

-

Pour the filtrate into an ice-water mixture (100 mL).[3]

-

Acidify the solution with acetic acid.[3]

-

Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[3]

Characterization Data

| Property | Expected Value/Data |

| Molecular Formula | C₁₆H₉Cl₂NO₂ |

| Molecular Weight | 318.16 g/mol |

| Melting Point | Not reported, but expected to be a solid with a defined melting point. |

| ¹H NMR | Expected to show characteristic aromatic proton signals for the quinoline and chlorophenyl rings, as well as a downfield signal for the carboxylic acid proton. The provided ¹H NMR data for a similar compound, 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxamide, can be used as a guide for interpreting the spectrum.[6] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. |

Causality and Self-Validation in the Synthesis

Expertise in Practice: The choice of the Pfitzinger reaction is based on its proven reliability and directness in forming the quinoline-4-carboxylic acid core. The use of a strong base like potassium hydroxide is crucial for the initial ring-opening of the isatin, which is the rate-determining step of the reaction. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

Trustworthy Protocols: The work-up procedure is designed to be self-validating. The extraction with diethyl ether removes non-polar impurities, while the subsequent acidification of the aqueous layer selectively precipitates the carboxylic acid product, leaving behind any water-soluble impurities. The final recrystallization step is a critical purification technique that relies on the difference in solubility of the product and any remaining impurities in a given solvent, ensuring the isolation of a pure compound. The purity can be readily assessed by techniques such as thin-layer chromatography (TLC) and melting point determination.

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis of this compound via the Pfitzinger reaction. By understanding the underlying mechanism and adhering to the provided protocols, researchers in the field of medicinal chemistry and drug development can confidently synthesize this valuable compound for further investigation. The principles of causality and self-validation embedded in these procedures are intended to promote scientific rigor and ensure the generation of high-quality, reproducible results.

References

- Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.

- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.

- Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-205.

- Tiwari, K., Choubey, R., Shukla, S., & Gautam, P. (2018). An efficient and direct synthesis of substituted 2-phenylquinoline-4-carboxamides from 3-substituted-3-hydroxyindolin-2-ones.

- Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis.

-

Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate [mdpi.com]

- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore, and understanding the intrinsic properties of its derivatives is paramount for the rational design of novel therapeutic agents. This document delves into the structural features, solubility, lipophilicity (LogP), and ionization constant (pKa) of the title compound. A combination of predicted data and established experimental protocols is presented to offer a thorough characterization profile. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical methodologies for the evaluation of this and similar molecular entities.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological characteristics. Therefore, a comprehensive understanding of a compound's physicochemical nature is not merely an academic exercise but a critical component of a successful drug development program.

This compound belongs to the quinoline class of compounds, which are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitutions of a chloro group at the 6-position of the quinoline ring and a 4-chlorophenyl group at the 2-position are expected to significantly influence its electronic distribution, steric hindrance, and overall molecular properties, thereby modulating its biological activity and pharmacokinetic profile. This guide aims to provide a detailed exposition of these key physicochemical characteristics.

Molecular Structure and Basic Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and fundamental properties.

IUPAC Name: this compound

Chemical Formula: C₁₆H₉Cl₂NO₂

Molecular Weight: 318.16 g/mol

The presence of two chlorine atoms, a carboxylic acid group, and a nitrogen atom within the rigid quinoline ring system bestows upon this molecule a unique electronic and steric landscape that dictates its interactions with biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | Angene Chemical[1] |

| CAS Number | 126088-20-8 | Angene Chemical[1] |

| Molecular Formula | C₁₆H₉Cl₂NO₂ | Angene Chemical[1] |

| Molecular Weight | 318.16 g/mol | Angene Chemical[1] |

Synthesis and Structural Elucidation

The synthesis of this compound can be approached through established methods for quinoline synthesis, most notably the Doebner-von Miller and Pfitzinger reactions.

Synthetic Strategy: The Pfitzinger Reaction

A plausible and efficient route for the synthesis of the title compound is the Pfitzinger reaction. This reaction involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid. For the target molecule, this would involve the reaction of 5-chloroisatin with 4'-chloroacetophenone.

Caption: Pfitzinger reaction pathway for the synthesis of the target molecule.

Structural Confirmation: Spectroscopic Techniques

Confirmation of the synthesized structure is achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in elucidating the carbon-hydrogen framework. The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of multiple substituted benzene rings. Key signals would include the carboxylic acid proton (typically downfield, >10 ppm) and distinct aromatic proton signals corresponding to the quinoline and chlorophenyl rings.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1700-1725 cm⁻¹), and various C=C and C-N stretching vibrations in the fingerprint region, characteristic of the quinoline core.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion. The fragmentation pattern can also provide structural information, with characteristic losses of COOH (45 Da) and Cl (35/37 Da) being expected.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The presence of a carboxylic acid group suggests that the solubility of this compound will be pH-dependent.

| Predicted Property | Predicted Value | Prediction Tool |

| Aqueous Solubility | -4.5 (logS) | SwissADME[2][3] |

The predicted low aqueous solubility (logS of -4.5 corresponds to approximately 3.16 x 10⁻⁵ mol/L) is a common feature of polycyclic aromatic compounds. The two chlorine atoms contribute to the molecule's lipophilicity, further reducing its affinity for water.

Experimental Determination of Aqueous Solubility

A robust method for determining aqueous solubility is the shake-flask method, which is considered the gold standard.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Allow the suspension to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the solid phase from the saturated solution.

-

Quantification: Accurately withdraw a known volume of the clear supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.

Caption: Workflow for solubility determination using the shake-flask method.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key indicator of a drug's ability to cross cell membranes.

| Predicted Property | Predicted Value | Prediction Tool |

| LogP (octanol/water) | 4.85 | SwissADME[2][3] |

The high predicted LogP value of 4.85 suggests that this compound is a highly lipophilic molecule. This is consistent with the presence of two aromatic rings and two chlorine atoms. While high lipophilicity can enhance membrane permeability, it can also lead to issues such as poor aqueous solubility, increased metabolic clearance, and potential for off-target toxicity.

Experimental Determination of LogP

The shake-flask method is also the traditional approach for LogP determination. However, HPLC-based methods are often preferred for their speed and lower sample consumption.

Protocol: HPLC-Based LogP Determination

-

Standard Selection: Choose a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.

-

Chromatographic System: Utilize a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Isocratic Elution: Run the standard compounds and the test compound through the HPLC system under isocratic conditions (constant mobile phase composition).

-

Retention Time Measurement: Record the retention time (t_R) for each compound.

-

Calibration Curve: Plot the logarithm of the retention factor (log k') versus the known LogP values of the standard compounds to generate a calibration curve. The retention factor k' is calculated as (t_R - t₀) / t₀, where t₀ is the column dead time.

-

LogP Calculation: Determine the log k' of the test compound from its retention time and use the calibration curve to interpolate its LogP value.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and is crucial for understanding a drug's behavior in different physiological environments, which have varying pH values (e.g., stomach, intestines, blood). For this compound, the carboxylic acid group is the primary acidic center, while the quinoline nitrogen is a basic center.

| Predicted Property | Predicted Value | Prediction Tool |

| pKa (acidic) | 3.80 | Chemicalize[4][5] |

| pKa (basic) | 1.50 | Chemicalize[4][5] |

The predicted acidic pKa of 3.80 is typical for a carboxylic acid attached to an electron-withdrawing aromatic system. This means that at physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated (negatively charged). The predicted basic pKa of 1.50 for the quinoline nitrogen indicates that it is a weak base and will be protonated only under highly acidic conditions.

Experimental Determination of pKa

Potentiometric titration is a highly accurate method for determining pKa values.

Protocol: Potentiometric pKa Determination

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) for an acidic pKa, or a strong acid (e.g., HCl) for a basic pKa. Add the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. For more accurate results, the first or second derivative of the titration curve can be used to precisely locate the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The physicochemical properties of this compound, as outlined in this guide, paint a picture of a highly lipophilic and poorly water-soluble molecule with a distinct acidic character. These properties are critical for guiding its development as a potential therapeutic agent. The predicted low aqueous solubility and high lipophilicity suggest that formulation strategies to enhance bioavailability may be necessary. The acidic pKa indicates that its absorption and distribution will be influenced by the pH of the surrounding environment. The detailed experimental protocols provided herein offer a robust framework for the empirical validation of these predicted properties, a crucial step in the rigorous evaluation of any drug candidate. This guide serves as a valuable resource for researchers, enabling them to make informed decisions in the design and optimization of novel quinoline-based therapeutics.

References

-

Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

-

Bouhfid, R., & Essassi, E. M. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Molbank, 2006(3), M486. [Link]

-

PubChem. (n.d.). 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved from [Link]

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

-

Angene Chemical. (n.d.). 4-Quinolinecarboxylic acid, 6-chloro-2-(4-chlorophenyl)-. Retrieved from [Link]

- Kerns, E. H., & Di, L. (2003). Pharmaceutical profiling method for lipophilicity and integrity using liquid chromatography–mass spectrometry.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

- Box, K., & Comer, J. (2008). Using pKa to determine the solubility of a compound. American Pharmaceutical Review, 11(5), 34-39.

-

Chemicalize. (n.d.). ChemAxon. Retrieved from [Link]

-

Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). Molecules, 28(19), 7001. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

- Molecular Properties and Bio-Activity Score of 2-[[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino]-N-(substitutedphenyl) acetamides. (2020). International Journal of Pharmaceutical Sciences and Research, 11(7), 3345-3351.

- Preparation method for quinoline-4-carboxylic acid derivative. (2013).

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2007). The Journal of Organic Chemistry, 72(16), 6213-6215. [Link]

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1991). Chemical Papers, 45(4), 521-527.

- Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. (2021). IIP Series.

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2018). The Journal of Organic Chemistry, 83(15), 8456-8464. [Link]

-

Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

2-(4-Methylphenyl)quinoline-4-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. [Link]

-

Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (1991). ResearchGate. [Link]

-

1 H NMR of 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxamide (4f)... (2018). ResearchGate. [Link]

-

Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case. (2015). CrystEngComm, 17(10), 2154-2160. [Link]

-

Molinspiration. (n.d.). Retrieved from [Link]

-

NMRDB.org. (n.d.). Retrieved from [Link]

-

Cheminfo.org. (n.d.). Retrieved from [Link]

-

ACD/Labs Percepta. (n.d.). Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

MolView. (n.d.). Retrieved from [Link]

-

ChemDraw. (n.d.). Revvity Signals Software. Retrieved from [Link]

-

SwissADME. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved from [Link]

-

Online Mass Spectrometry Tools: The ISIC-EPFL mstoolbox. (n.d.). Retrieved from [Link]

-

Spectra Prediction - CFM-ID. (n.d.). Retrieved from [Link]

-

PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. (2022). ACS Omega, 7(11), 9338-9346. [Link]

-

nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved from [Link]

-

FreeChemDraw. (n.d.). Retrieved from [Link]

-

Chemix. (n.d.). Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

-

A Short Guide to using the NIST Webbook. (2014, October 15). YouTube. [Link]

-

How to use SwissADME?. (2020, September 1). YouTube. [Link]

-

chemicalize.org. (2012). Journal of Chemical Information and Modeling, 52(3), 837-842. [Link]

-

Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). (2023, June 29). YouTube. [Link]

-

Beginners Guide to Molinspiration Cheminformatics Tools|Practical. (2022, December 16). YouTube. [Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube. [Link]

-

108 Problem Solving Predicting NMR Spectra of Molecule. (2021, January 6). YouTube. [Link]

Sources

An In-Depth Technical Guide to In Silico Docking of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Abstract

This comprehensive technical guide provides a detailed protocol and theoretical framework for conducting in silico molecular docking studies on 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and computational biology. The guide delineates a complete workflow, from the selection of a pertinent biological target and preparation of the receptor and ligand to the execution of the docking simulation and the subsequent analysis of the results. By integrating established methodologies with expert insights, this guide aims to furnish a robust and reproducible protocol for investigating the potential protein-ligand interactions of the subject compound.

Introduction: The Rationale for In Silico Investigation

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. The specific compound, this compound, possesses a unique substitution pattern that warrants investigation into its potential therapeutic applications. Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a specific protein target (receptor)[3]. This method is instrumental in drug discovery for elucidating binding modes, predicting binding affinities, and screening virtual compound libraries[4].

The Significance of Target Selection: Why SIRT3?

Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function and cellular metabolism[5]. Its dysregulation has been implicated in various diseases, including cancer[5]. Notably, studies have demonstrated that derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid act as potent SIRT3 inhibitors[6]. Given the structural similarity, SIRT3 presents a scientifically sound and compelling target for the in silico investigation of this compound. This guide will, therefore, focus on docking this compound into the active site of human SIRT3.

Physicochemical Properties of the Ligand

| Property | Value | Source |

| Molecular Formula | C15H8Cl2N2O2 | [7][8] |

| Molecular Weight | 319.14 g/mol | [7][8] |

| Stereochemistry | Achiral | [8] |

The In Silico Docking Workflow: A Conceptual Overview

The molecular docking process is a multi-step procedure that requires careful preparation and execution to yield meaningful results. The workflow described herein is designed to be both rigorous and reproducible.

Caption: A high-level overview of the in silico docking workflow.

Detailed Experimental Protocols

This section provides a step-by-step methodology for performing the in silico docking of this compound with human SIRT3. The protocols are based on the widely used and validated software packages AutoDockTools and AutoDock Vina.

Required Software

-

AutoDockTools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina.

-

AutoDock Vina: The docking engine for performing the molecular docking simulation.

-

PyMOL: A molecular visualization system for analyzing the docking results.

Step 1: Receptor Preparation

The initial step involves obtaining and preparing the three-dimensional structure of the target protein, human SIRT3.

-

Obtain the Protein Structure: Download the crystal structure of human SIRT3 from the RCSB Protein Data Bank (PDB). For this guide, we will use the PDB ID: 5D7N , which provides a high-resolution structure of human SIRT3[9].

-

Clean the PDB File: Open the downloaded PDB file in a molecular viewer like PyMOL. Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands. For 5D7N, this involves removing the water molecules.

-

Prepare the Receptor in AutoDockTools:

-

Launch AutoDockTools (ADT).

-

Go to File > Read Molecule and open the cleaned PDB file of SIRT3.

-

Add polar hydrogens to the protein by navigating to Edit > Hydrogens > Add and selecting Polar only.

-

Compute Gasteiger charges by going to Edit > Charges > Compute Gasteiger.

-

Save the prepared receptor in the PDBQT format by navigating to Grid > Macromolecule > Choose, selecting the SIRT3 molecule, and then saving it as SIRT3.pdbqt.

-

Step 2: Ligand Preparation

Accurate preparation of the ligand is critical for a successful docking simulation.

-

Obtain the Ligand Structure: The 2D structure of this compound can be drawn using a chemical drawing tool like ChemDraw or MarvinSketch. Save the structure in a 3D format such as MOL or SDF.

-

Prepare the Ligand in AutoDockTools:

-

In ADT, go to Ligand > Input > Open and select the 3D structure file of the ligand.

-

ADT will automatically compute Gasteiger charges and detect the rotatable bonds.

-

Verify the number of rotatable bonds by going to Ligand > Torsion Tree > Choose Torsions.

-

Save the prepared ligand in the PDBQT format by navigating to Ligand > Output > Save as PDBQT and naming it ligand.pdbqt.

-

Caption: Detailed workflow for receptor and ligand preparation.

Step 3: Grid Box Generation

The grid box defines the three-dimensional space within the receptor where the docking simulation will be performed.

-

Define the Binding Site: In ADT, with both the receptor and ligand loaded, navigate to Grid > Grid Box.

-

Position the Grid Box: Center the grid box on the active site of SIRT3. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to define the center of the grid box. For SIRT3, the active site is a well-characterized pocket.

-

Set Grid Dimensions: Adjust the size of the grid box to encompass the entire binding site, typically with a buffer of a few angstroms in each dimension. A common size is 60 x 60 x 60 Å.

-

Save the Grid Parameter File: Go to File > Close saving current in the Grid Options window. Then, navigate to Grid > Output > Save GPF and save the grid parameter file as grid.gpf.

Step 4: Running the Docking Simulation with AutoDock Vina

With the prepared files, the docking simulation can now be executed.

-

Create a Configuration File: Create a text file named conf.txt with the following content, ensuring the file paths and coordinates are correct:

-

Execute AutoDock Vina: Open a command-line terminal and navigate to the directory containing the prepared files and the AutoDock Vina executable. Run the following command:

This will initiate the docking simulation, and the results will be saved in docking_results.pdbqt and a log file will be created.

Analysis and Interpretation of Docking Results

The output of the docking simulation provides valuable information about the potential binding of the ligand to the receptor.

Binding Affinity

The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol. This value represents the estimated free energy of binding. A more negative binding affinity indicates a more favorable and stable interaction[4][10]. The docking output will provide a table of binding affinities for the top-ranked poses.

| Pose | Binding Affinity (kcal/mol) |

| 1 | [Example Value: -9.5] |

| 2 | [Example Value: -9.2] |

| 3 | [Example Value: -8.9] |

Note: The values in this table are illustrative and will be replaced with the actual results from the docking simulation.

Binding Pose and Interactions

The docking_results.pdbqt file contains the coordinates of the ligand in its various predicted binding poses. These can be visualized to understand the specific interactions with the protein.

-

Visualize in PyMOL:

-

Open PyMOL and load the SIRT3.pdbqt file.

-

Load the docking_results.pdbqt file. The different poses will be loaded as separate states.

-

Display the protein as a cartoon and the ligand as sticks to clearly visualize the binding pocket.

-

-

Analyze Interactions:

-

Identify key amino acid residues in the SIRT3 active site that are in close proximity to the ligand.

-

Look for potential hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein residues. These interactions are crucial for the stability of the protein-ligand complex[10].

-

The distance and geometry of these interactions can be measured in PyMOL to assess their strength.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. youtube.com [youtube.com]

- 4. etflin.com [etflin.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 7. 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid | C15H8Cl2N2O2 | CID 12211233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Quinoline-Based Compounds

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents one of the most prolific and enduring structural motifs in the history of medicinal chemistry and drug discovery. From its initial isolation from coal tar to its central role in the development of antimalarials, antibiotics, and targeted cancer therapies, the story of quinoline is a testament to the power of natural product inspiration, synthetic innovation, and a deepening understanding of molecular pharmacology. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on the evolution of quinoline-based compounds. We will delve into the seminal discoveries, explore the intricacies of key synthetic methodologies, analyze the structure-activity relationships that have driven therapeutic advancements, and examine the mechanisms of action that underpin their diverse pharmacological effects.

From Coal Tar and Fever Bark: The Genesis of a Pharmacophore

The journey of quinoline begins in the 19th century, a period of burgeoning organic chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a strong odor from coal tar, which he named "leukol" (from the Greek for "white oil").[1] This discovery marked the initial identification of the fundamental quinoline structure. A few years later, in 1842, French chemist Charles Gerhardt obtained a compound by the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide, which he called "Chinoilin" or "Chinolein".[1] It was later recognized by August Hoffmann that these two substances were, in fact, identical, establishing the intrinsic link between the simple synthetic heterocycle and a complex, life-saving natural product.[1]

The most significant early chapter in the story of quinoline-based compounds is undoubtedly its connection to the treatment of malaria. For centuries, the bark of the cinchona tree was the only effective remedy for this devastating disease.[2] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid from cinchona bark, naming it quinine.[3] This landmark achievement provided a purified and standardized treatment for malaria and laid the foundation for future research into its mechanism of action and the development of synthetic analogues.[3][4] Quinine remained the cornerstone of antimalarial therapy until the mid-20th century, and its quinoline core structure became a critical pharmacophore for the design of new antimalarial agents.[3][5]

The Dawn of Synthesis: Building the Quinoline Core

The increasing demand for antimalarial drugs, coupled with the limited supply of natural quinine, spurred the development of synthetic methods to construct the quinoline ring system. Several named reactions emerged during this period, but the most enduring and historically significant is the Skraup synthesis, first reported by Zdenko Hans Skraup in 1880.[6]

The Skraup synthesis is a powerful method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent (such as nitrobenzene), and concentrated sulfuric acid.[6][7] The reaction is notoriously exothermic but highly effective.[7][8]

Mechanism of the Skraup Synthesis:

The reaction proceeds through a multi-step mechanism:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[8][9]

-

Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.[10]

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form 1,2-dihydroquinoline.[8][9]

-

Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to the aromatic quinoline product.[8][9]

Figure 1: Simplified workflow of the Skraup synthesis of quinoline.

Other notable methods for quinoline synthesis include the Doebner-von Miller reaction, the Combes synthesis, and the Friedländer synthesis, each offering different strategies for constructing the quinoline ring system with various substitution patterns.[6][11]

The Era of Chemotherapy: From Quinine to Chloroquine and Beyond

The 20th century witnessed the rise of chemotherapy and a concerted effort to develop synthetic drugs to combat infectious diseases. The quinoline scaffold was at the forefront of this revolution, particularly in the fight against malaria.

The 4-Aminoquinolines: A New Generation of Antimalarials

While quinine was effective, it had limitations, including a bitter taste, side effects, and the emergence of resistant parasite strains.[12] This led to the search for synthetic alternatives. In 1934, German scientists at Bayer synthesized Resochin, a 4-aminoquinoline derivative.[3] Initially deemed too toxic, its potential was later revisited during World War II.[3][9] American researchers, after obtaining a related compound called Sontochin, made slight modifications to create chloroquine.[3] It was later discovered that chloroquine and Resochin were identical.[3]

Chloroquine proved to be a highly effective and well-tolerated antimalarial drug, and it became a cornerstone of malaria treatment and prevention for decades.[2][3] Its introduction into clinical practice in 1947 marked a significant turning point in the global fight against malaria.[9]

Mechanism of Action of Quinine and Chloroquine:

Both quinine and chloroquine share a similar mechanism of action that targets the malaria parasite's unique biology within red blood cells.[5][13]

-

Heme Detoxification: The Plasmodium parasite digests hemoglobin in the host's red blood cells, releasing large quantities of toxic free heme.[5]

-

Hemozoin Formation: To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin (also known as malaria pigment).[5]

-

Inhibition of Polymerization: Quinine and chloroquine are thought to accumulate in the parasite's food vacuole and interfere with this polymerization process.[5]

-

Toxicity and Parasite Death: The buildup of toxic free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[5][14]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. uop.edu.pk [uop.edu.pk]

- 10. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Table 53, Comparison of fluoroquinolone versus aminopenicillin plus beta-lactamase inhibitor, critical outcomes - Pharmacologic and Nonpharmacologic Therapies in Adult Patients With Exacerbation of COPD: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. ijmphs.com [ijmphs.com]

- 14. researchgate.net [researchgate.net]

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of this compound, a compound of interest within the broader class of quinoline-4-carboxylic acids. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a plausible synthetic route, and its potential significance in medicinal chemistry.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a foundational heterocyclic motif in a vast array of natural products and synthetic compounds with pronounced biological activities.[1] Specifically, the quinoline-4-carboxylic acid core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[2] These compounds are recognized for a wide spectrum of pharmacological effects, including antibacterial, antiviral, and antitumor properties.[3] The biological efficacy of these molecules is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in pathological processes.[3] The targeted synthesis of novel substituted quinoline-4-carboxylic acids, such as the title compound, is therefore a subject of considerable interest in the pursuit of new therapeutic leads.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₉Cl₂NO₂ |

| Molecular Weight | 318.16 g/mol |

| IUPAC Name | This compound |

Proposed Synthesis: The Doebner Reaction

The synthesis of 2-substituted quinoline-4-carboxylic acids is classically achieved through the Doebner reaction. This method involves the condensation of an aniline, an aldehyde, and pyruvic acid.[4] For the synthesis of this compound, a logical and efficient approach would be the reaction of 4-chloroaniline, 4-chlorobenzaldehyde, and pyruvic acid.

Rationale for the Doebner Reaction

The Doebner reaction is a robust and versatile method for constructing the quinoline-4-carboxylic acid scaffold.[4] It is a one-pot, three-component reaction, which is advantageous in terms of operational simplicity and atom economy. The selection of readily available starting materials—4-chloroaniline, 4-chlorobenzaldehyde, and pyruvic acid—makes this a practical and cost-effective synthetic strategy. The reaction mechanism is well-understood, proceeding through the formation of a Schiff base followed by a series of condensation and cyclization steps.[4]

Experimental Protocol

Materials:

-

4-chloroaniline

-

4-chlorobenzaldehyde

-

Pyruvic acid

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid (catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline (1 equivalent) and 4-chlorobenzaldehyde (1 equivalent) in absolute ethanol.

-

Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.1 equivalents) dropwise.

-

Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Synthetic Workflow Diagram

Sources

Methodological & Application

Robust HPLC-UV Method Development and Validation for Quinoline Derivatives

An Application Guide for the Analytical Scientist

Abstract

This comprehensive application note provides a detailed framework for the development and validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of quinoline derivatives. Quinoline scaffolds are fundamental in medicinal chemistry, appearing in a wide array of pharmaceutical compounds.[1][2] Their inherent basicity and diverse physicochemical properties, however, present unique analytical challenges, such as poor peak shape and complex separation profiles.[3] This guide moves beyond a simple recitation of steps, delving into the causal relationships between the molecular properties of quinoline derivatives and the strategic choices made during method development. We present detailed, field-proven protocols for systematic method optimization, validation according to International Council for Harmonisation (ICH) guidelines, and the application of forced degradation studies to establish stability-indicating criteria. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound, reliable, and defensible analytical method for quinoline-based compounds.

Foundational Principles: Understanding the Analyte

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. For quinoline derivatives, three parameters are paramount: pKa, lipophilicity (log P), and UV absorbance characteristics. These properties dictate the molecule's behavior in a chromatographic system and are the key to a logical method development strategy.

1.1 Physicochemical Landscape of Quinoline Derivatives

-

pKa (Ionization Constant): The quinoline ring system contains a basic nitrogen atom, making most derivatives basic compounds. The pKa value, typically in the range of 4-5, indicates the pH at which the compound is 50% ionized. This is the single most critical parameter in reversed-phase HPLC. Operating the mobile phase at a pH at least 2 units below the pKa ensures the analyte is in its fully protonated, single ionic form, which is essential for achieving sharp, symmetrical peaks and reproducible retention times. Conversely, at a pH above the pKa, the analyte exists in its neutral, more lipophilic form.[4]

-

Lipophilicity (log P): The log P value, or partition coefficient, describes a compound's affinity for a non-polar environment versus a polar one.[1] It is a primary indicator of its retention behavior in reversed-phase HPLC. Highly lipophilic quinoline derivatives (high log P) will be strongly retained on a C18 column, potentially requiring a higher percentage of organic solvent for elution. In contrast, more polar derivatives (low log P) will elute earlier.[4]

-

UV Absorbance: The fused aromatic ring structure of quinoline provides strong UV absorbance, making UV detection a suitable and robust choice. A preliminary scan of the analyte in the mobile phase diluent using a UV-Vis spectrophotometer or a photodiode array (PDA) detector is crucial to determine the wavelength of maximum absorbance (λ-max). This ensures optimal sensitivity for the analytical method.

Table 1: Typical Physicochemical Properties Influencing HPLC Method Development for Quinolines

| Parameter | Typical Range/Characteristic | Implication for HPLC Method Development |

| pKa | 4.0 - 5.5 | Dictates mobile phase pH selection. A pH of 2.5-3.5 is often optimal to ensure full protonation and minimize peak tailing.[4] |

| log P | 1.5 - 4.0+ | Influences retention time and organic solvent choice. Higher log P requires stronger mobile phase (e.g., higher acetonitrile %).[4] |

| UV Absorbance | Strong absorbance between 220-350 nm | Enables sensitive detection with a standard UV or PDA detector. λ-max should be determined empirically. |

A Strategic Approach to HPLC-UV Method Development

Method development should be a systematic process, not a random walk. The workflow outlined below is designed to logically and efficiently arrive at a robust and reliable method.

Caption: A systematic workflow for HPLC method development.

2.1 Initial Parameter Selection: The Rationale

-

Column Chemistry: A high-quality, end-capped C18 column is the universal starting point for quinoline derivatives.[4][5] The end-capping is critical as it minimizes the exposure of residual acidic silanol groups on the silica surface. These silanol groups can interact ionically with the protonated basic quinoline, causing significant peak tailing.[3] A standard dimension of 150 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.

-

Mobile Phase:

-

Aqueous Component (Phase A): To control the ionization of the quinoline, an acidic mobile phase is required. A starting point of 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water is common. Phosphoric acid can also be used to create a buffered mobile phase at a specific pH (e.g., pH 2.5-3.0).[6][7]

-

Organic Component (Phase B): Acetonitrile (MeCN) is generally preferred over methanol as the initial organic modifier.[4] Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity for aromatic compounds.

-

-

Detector Wavelength: Set the UV detector to the λ-max determined during analyte characterization. If multiple compounds with different λ-max values are present, a compromise wavelength or a PDA detector collecting data across a spectral range is necessary.

Protocol: A Step-by-Step Guide to Method Development

This section provides explicit protocols for developing and optimizing the HPLC method.

3.1 Materials and Reagents

-

Quinoline derivative reference standard(s)

-

HPLC-grade Acetonitrile (MeCN)

-

HPLC-grade Methanol (MeOH)

-

Purified water (18.2 MΩ·cm)

-

Formic acid (reagent grade, ~99%) or Trifluoroacetic acid (TFA, HPLC grade)

-

Phosphoric acid (reagent grade)

-

Sodium or Potassium Phosphate salts (for buffers)

-

Volumetric flasks, pipettes, and autosampler vials

3.2 Instrumentation and Initial Conditions

-

HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection: λ-max of the primary analyte.

3.3 Protocol 1: Initial Scouting Gradient

Objective: To determine the approximate retention time and elution profile of the quinoline derivative(s).

-

Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

-

Prepare Mobile Phase B: Acetonitrile.

-

Prepare Standard Solution: Accurately weigh and dissolve the quinoline derivative standard in a suitable solvent (e.g., 50:50 MeCN:Water) to a concentration of approximately 0.1 mg/mL.

-

Set Up Gradient Program:

Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

Inject and Analyze: Inject the standard solution and acquire the chromatogram. Evaluate the peak shape, retention time, and resolution from any impurities.

3.4 Protocol 2: Mobile Phase pH and Organic Modifier Optimization

Objective: To improve peak shape and adjust retention based on the initial scouting run.

-

Evaluate Peak Shape: If the peak is tailing significantly, the mobile phase may not be acidic enough. Prepare a mobile phase using 0.05 M potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid and re-run the analysis.

-

Evaluate Retention:

-

If the peak elutes too early (< 2 minutes), consider using methanol as the organic modifier, as it is a weaker solvent than acetonitrile and will increase retention.

-

If the peak elutes too late (> 15 minutes), a faster, more aggressive gradient is needed.

-

-

Iterate: Adjust the pH and organic modifier choice to achieve a symmetrical peak (Tailing Factor < 1.5) and a reasonable retention time.

Caption: Decision tree for troubleshooting poor peak shape.

3.5 Protocol 3: Gradient Optimization

Objective: To achieve optimal resolution between the main peak and any impurities within a reasonable run time.

-

Calculate Initial Gradient Slope: Based on the scouting run, estimate the %B at which the analyte elutes.

-

Design a Focused Gradient: Create a shallower gradient around the elution point. For example, if the peak eluted at 60% B in the scouting run, a new gradient might be 40-80% B over 10 minutes.

-

Adjust and Refine: Make small, systematic changes to the gradient start %, end %, and duration to maximize resolution (Rs > 2.0) between adjacent peaks.

Method Validation Protocol (ICH Q2(R1))

Once an optimized method is established, it must be validated to prove it is fit for its intended purpose.[8][9] Validation is a formal process documented in a validation protocol and report.[10][11]

4.1 System Suitability Testing (SST)

Before any validation run, SST must be performed to demonstrate that the chromatographic system is performing adequately.[12] This is typically done by making 5-6 replicate injections of a standard solution.

Table 2: System Suitability Test (SST) Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Tailing Factor (Tf) | Measures peak symmetry | Tf ≤ 1.5 |

| Theoretical Plates (N) | Measures column efficiency | N > 2000 |

| %RSD of Peak Area | Measures injection precision | %RSD ≤ 2.0%[13] |

| %RSD of Retention Time | Measures retention time stability | %RSD ≤ 1.0% |

| Resolution (Rs) | Measures separation of adjacent peaks | Rs ≥ 2.0 |

4.2 Validation Parameters and Protocols

The following parameters must be evaluated as per ICH Q2(R1) guidelines.[8][14][15]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[12][15] This is demonstrated through forced degradation studies (see Section 5.0) and analysis of placebo samples.

-

Linearity:

-

Protocol: Prepare at least five standard solutions of the quinoline derivative over a range of 80-120% of the expected sample concentration.[14] Inject each in triplicate.

-

Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

-

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

-

-

Accuracy:

-

Protocol: Perform the analysis on a sample of known concentration (e.g., a spiked placebo) at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (a total of 9 determinations).[8]

-

Analysis: Calculate the percentage recovery at each level.

-

Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

-

-

Precision:

-

Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[8]

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.[13]

-

Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.[13]

-

-

Quantitation Limit (LOQ) & Detection Limit (LOD):

-

Protocol: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions.

-

Acceptance Criteria: Typically, S/N ≥ 10 for LOQ and S/N ≥ 3 for LOD.[13]

-

-

Robustness:

-

Protocol: Intentionally make small variations to the method parameters and assess the impact on the results.[14] Examples include:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 5 °C)

-

Mobile phase pH (± 0.2 units)

-

-

Analysis: Evaluate SST parameters after each change.

-

Acceptance Criteria: All SST parameters must still pass.

-

Table 3: Example Summary of Validation Results

| Validation Parameter | Result | Acceptance Criteria | Status |

| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |

| Repeatability (%RSD) | 0.85% | ≤ 2.0% | Pass |

| Intermediate Precision (%RSD) | 1.15% | ≤ 2.0% | Pass |

| LOQ (µg/mL) | 0.5 | S/N ≥ 10 | Pass |

| Robustness | No significant impact from changes | SST criteria met | Pass |

Application: Forced Degradation Study

Forced degradation studies are critical for establishing the stability-indicating nature of an analytical method.[16][17] The goal is to intentionally degrade the drug substance to ensure that the degradation products can be separated from the parent compound.[18]

5.1 Protocol for Stress Testing

Objective: To generate potential degradation products under various stress conditions. Aim for 5-20% degradation of the parent compound.

-

Prepare Solutions: Prepare solutions of the quinoline derivative (approx. 0.5 mg/mL) in a suitable solvent.

-

Apply Stress Conditions:

Stress Condition Protocol Acid Hydrolysis Add 0.1 M HCl, heat at 60 °C for 4 hours. Base Hydrolysis Add 0.1 M NaOH, heat at 60 °C for 2 hours. Oxidation Add 3% H₂O₂, store at room temperature for 24 hours. Thermal Store solid drug substance at 105 °C for 48 hours. | Photolytic | Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). |

-

Neutralize and Dilute: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze using the developed HPLC method.

5.2 Demonstrating Specificity

The results of the forced degradation study are used to confirm method specificity. The chromatograms of the stressed samples should show that all degradation product peaks are baseline resolved from the parent quinoline peak (Rs > 2.0). A PDA detector is highly valuable here to assess peak purity, ensuring that the parent peak is spectrally pure and not co-eluting with any degradants.

Conclusion

The development of a robust and reliable HPLC-UV method for quinoline derivatives is a systematic process grounded in the scientific principles of chromatography and a deep understanding of the analyte's physicochemical properties. By strategically selecting the column and mobile phase pH to manage the basicity of the quinoline core, and by systematically optimizing the chromatographic parameters, one can achieve excellent peak shape and resolution. Following this development with a comprehensive validation protocol according to ICH Q2(R1) guidelines ensures the method is accurate, precise, and fit for its intended purpose in a regulated environment.[15] The successful execution of forced degradation studies provides the ultimate proof of the method's stability-indicating power, guaranteeing the quality and safety of pharmaceutical products containing these vital chemical entities.

References

-

Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 854(1-2), 230-238. [Link]

-

SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved January 23, 2026, from [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Chen, J., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 24(21), 3848. [Link]

-

Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332. [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 23, 2026, from [Link]

-

Wang, Y., et al. (2022). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 2203, 012061. [Link]

-

Patel, S., et al. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. GSC Biological and Pharmaceutical Sciences, 17(2), 118-128. [Link]

-

SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved January 23, 2026, from [Link]

-

Komsta, Ł., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Poloniae Pharmaceutica, 64(5), 421-427. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved January 23, 2026, from [Link]

-

McDowall, R. D. (2008). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Liquid Chromatography & Related Technologies, 31(11-12), 1748-1780. [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved January 23, 2026, from [Link]

-

Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research, 5(5). [Link]

-

Szymańska, E., et al. (2019). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 24(18), 3356. [Link]

-

Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 23, 2026, from [Link]

-

U.S. Food and Drug Administration. (1994). Guidance for Industry: Q2A Text on Validation of Analytical Procedures. [Link]

-

Khan, M. A., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(14), 4568. [Link]

-

G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. [Link]

-

Afzal, O., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21381. [Link]

-

International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 23, 2026, from [Link]

-

U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

-

BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures and Methods Validation. [Link]

Sources

- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. database.ich.org [database.ich.org]

- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]

- 10. researchgate.net [researchgate.net]

- 11. biopharminternational.com [biopharminternational.com]

- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 13. demarcheiso17025.com [demarcheiso17025.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. ijrrjournal.com [ijrrjournal.com]

- 16. openaccessjournals.com [openaccessjournals.com]

- 17. onyxipca.com [onyxipca.com]

- 18. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Hierarchical Screening Strategy for Novel Quinoline Carboxylic Acids as Anticancer Agents

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Within this class, quinoline carboxylic acids have emerged as a particularly promising avenue for the development of novel anticancer therapeutics.[1] These compounds exert their antineoplastic effects through a variety of mechanisms, including the induction of cell cycle arrest and apoptosis, inhibition of angiogenesis, and disruption of DNA replication and repair pathways.[1][2][3] The versatility of the quinoline ring allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive, field-proven framework for the systematic screening and characterization of novel quinoline carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of next-generation cancer therapies. Our approach is structured as a multi-phase workflow, progressing from broad initial cytotoxicity screening to detailed mechanistic and target validation studies. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that experimental choices are both logical and self-validating.

Phase 1: Primary Screening - Assessing Cytotoxicity and Selectivity

The primary objective of this phase is to rapidly identify "hit" compounds that exhibit potent cytotoxic activity against a panel of cancer cell lines while demonstrating minimal impact on non-cancerous cells. This initial screen is crucial for filtering large libraries of compounds and prioritizing those with a promising therapeutic window.

Core Methodology: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The quantity of formazan generated is directly proportional to the number of metabolically active cells, allowing for the quantitative determination of cytotoxicity.[6]

Experimental Workflow: Primary Screening

Caption: Workflow for primary cytotoxicity screening of quinoline carboxylic acids.

Detailed Protocol: MTT Assay

Materials:

-

Selected cancer and non-cancerous cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Novel quinoline carboxylic acid compounds dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Positive control (e.g., Doxorubicin)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7] Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acids and the positive control drug in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with the same percentage of DMSO used for the compounds).[7]

-